5-iodo-2,6-dimethyl-1H-pyrimidin-4-one
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Overview
Description
5-iodo-2,6-dimethyl-1H-pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of iodine at the 5th position and methyl groups at the 2nd and 6th positions, along with a keto group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2,6-dimethyl-1H-pyrimidin-4-one typically involves the iodination of 2,6-dimethyl-1H-pyrimidin-4-one. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-iodo-2,6-dimethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The keto group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 5-azido-2,6-dimethyl-1H-pyrimidin-4-one, 5-thiocyanato-2,6-dimethyl-1H-pyrimidin-4-one, or 5-methoxy-2,6-dimethyl-1H-pyrimidin-4-one.
Oxidation: Formation of 2,6-dimethyl-1H-pyrimidine-4,5-dicarboxylic acid or 2,6-dimethyl-1H-pyrimidine-4-carbaldehyde.
Reduction: Formation of 5-iodo-2,6-dimethyl-1H-pyrimidin-4-ol.
Scientific Research Applications
5-iodo-2,6-dimethyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-iodo-2,6-dimethyl-1H-pyrimidin-4-one depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom and the keto group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-1H-pyrimidin-4-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-bromo-2,6-dimethyl-1H-pyrimidin-4-one: Similar structure but with a bromine atom instead of iodine, which may affect its chemical and biological properties.
5-chloro-2,6-dimethyl-1H-pyrimidin-4-one:
Uniqueness
5-iodo-2,6-dimethyl-1H-pyrimidin-4-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in distinct electronic and steric effects, making this compound valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-iodo-2,6-dimethyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRCHCURQABDLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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